2,6-Diisobutylisonicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diisobutylisonicotinic acid hydrochloride is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring isobutyl groups at the 2 and 6 positions of the pyridine ring, imparts distinct chemical properties that can be exploited in different scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisobutylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like crystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Diisobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,6-Diisobutylisonicotinic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Diisobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2,6-Diisobutylisonicotinic acid hydrochloride can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the isobutyl groups, has different chemical properties and applications.
2,6-Dichloroisonicotinic acid: This compound has chlorine atoms instead of isobutyl groups, leading to different reactivity and biological activity.
Nicotinic acid: An isomer with the carboxyl group at the 3-position, used primarily in medicine for its lipid-lowering effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C14H22ClNO2 |
---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
2,6-bis(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-9(2)5-12-7-11(14(16)17)8-13(15-12)6-10(3)4;/h7-10H,5-6H2,1-4H3,(H,16,17);1H |
InChI Key |
UTUBFQNXPLLAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC(=N1)CC(C)C)C(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.